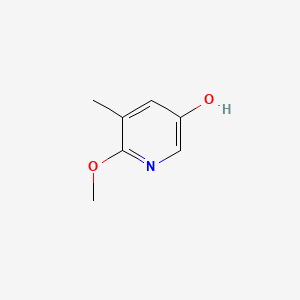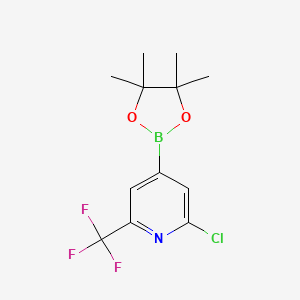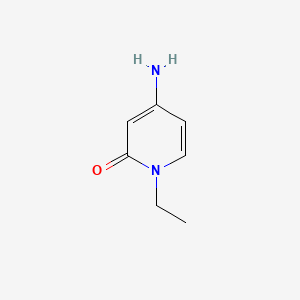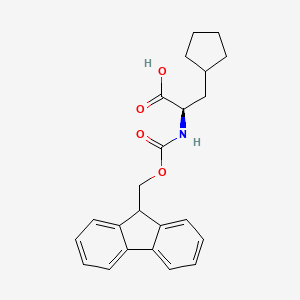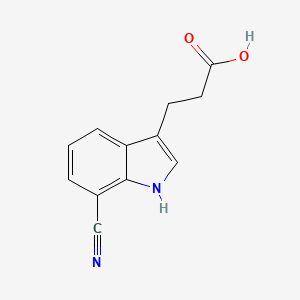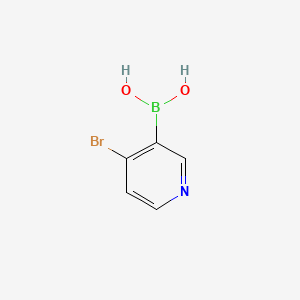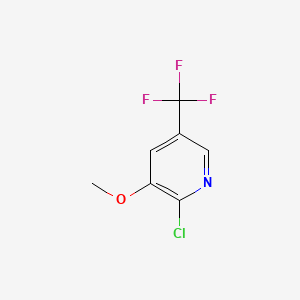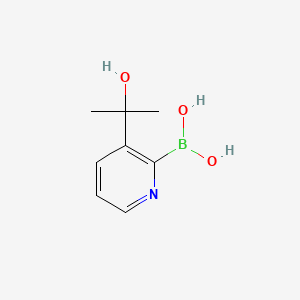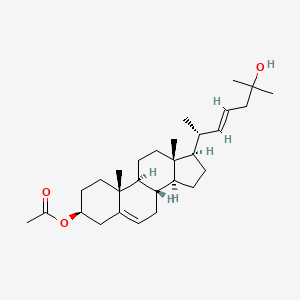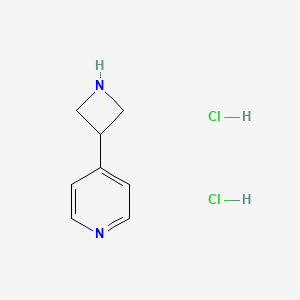
4-(Azetidin-3-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)pyridine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which combines an azetidine ring with a pyridine ring, making it a valuable building block in synthetic chemistry. The compound has the chemical formula C₈H₁₂Cl₂N₂ and a molecular weight of 207.1 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Coupling with Pyridine Ring: The azetidine ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a base such as triethylamine.
Purification and Isolation: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-throughput screening and process analytical technology ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
4-(Azetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Palladium-catalyzed cross-coupling reactions using triethylamine as a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Functionalized pyridine derivatives.
科学的研究の応用
4-(Azetidin-3-yl)pyridine dihydrochloride is widely used in scientific research due to its versatility and unique structure. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of therapeutic agents targeting various diseases.
Industry: In the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure and function of natural substrates. This allows the compound to modulate biological pathways and exert its effects. The pyridine ring enhances its binding affinity and specificity, making it a potent tool in drug discovery and development .
類似化合物との比較
Similar Compounds
- 4-(Pyrrolidin-3-yl)pyridine dihydrochloride
- 4-(Piperidin-3-yl)pyridine dihydrochloride
- 4-(Morpholin-3-yl)pyridine dihydrochloride
Uniqueness
4-(Azetidin-3-yl)pyridine dihydrochloride stands out due to its azetidine ring, which provides unique steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with enhanced biological activity and selectivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
特性
IUPAC Name |
4-(azetidin-3-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-3-9-4-2-7(1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNHAZYOXRARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
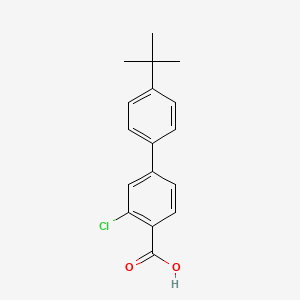
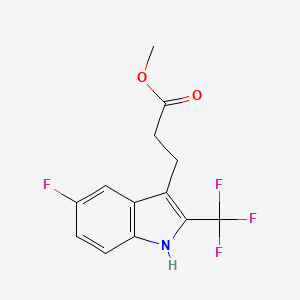
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)
